molecular formula C16H28O B13730252 3-Methylcyclopentadec-4-en-1-one CAS No. 36399-15-2

3-Methylcyclopentadec-4-en-1-one

Cat. No.: B13730252
CAS No.: 36399-15-2
M. Wt: 236.39 g/mol
InChI Key: JRQWMYKJVZYCDE-ZRDIBKRKSA-N
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Description

3-Methylcyclopentadec-4-en-1-one: is an organic compound with the molecular formula C16H28O It is a member of the cyclopentadecenone family, characterized by a 15-membered ring with a methyl group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclopentadec-4-en-1-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclohexanone with methanol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclopentadec-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products Formed:

Scientific Research Applications

3-Methylcyclopentadec-4-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylcyclopentadec-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

  • Cyclopentadec-2-en-1-one
  • Cyclododec-2-en-1-one
  • 3-Methylcyclopentadec-2-en-1-one

Comparison: 3-Methylcyclopentadec-4-en-1-one is unique due to its specific structural features, such as the position of the methyl group and the double bond. These structural differences can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

36399-15-2

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(4E)-3-methylcyclopentadec-4-en-1-one

InChI

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h10,12,15H,2-9,11,13-14H2,1H3/b12-10+

InChI Key

JRQWMYKJVZYCDE-ZRDIBKRKSA-N

Isomeric SMILES

CC\1CC(=O)CCCCCCCCCC/C=C1

Canonical SMILES

CC1CC(=O)CCCCCCCCCCC=C1

Origin of Product

United States

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